2-O-Desmetil Cisaprida

Descripción general

Descripción

El escualeno es un compuesto orgánico natural clasificado como un triterpeno hidrocarburo con la fórmula molecular C₃₀H₅₀. Es un aceite incoloro, aunque las muestras impuras pueden aparecer amarillas. El escualeno fue identificado por primera vez en 1916 por el químico japonés Mitsumaru Tsujimoto en el aceite de hígado de tiburón, razón por la cual lleva el nombre del género de tiburón Squalus . El escualeno está ampliamente distribuido en la naturaleza y se encuentra en plantas, animales y humanos. Es un intermediario clave en la biosíntesis de esteroles, incluyendo colesterol y hormonas esteroides .

Aplicaciones Científicas De Investigación

Potential Therapeutic Uses

Research indicates potential therapeutic applications for 2-O-Desmethyl Cisapride in the following areas:

- Gastrointestinal Disorders : Due to its effects on serotonin receptors, it may be explored for treating conditions like gastroparesis and severe gastroesophageal reflux disease (GERD) where traditional therapies have failed.

- Neurological Disorders : There is emerging evidence that serotonin modulation can influence neurological conditions. Studies are investigating its role in treating psychiatric symptoms associated with dementia and other neurological disorders.

Case Study Overview

- Gastrointestinal Motility Studies : A study on the effects of 2-O-Desmethyl Cisapride on gastrointestinal motility showed promising results in enhancing peristalsis in animal models, suggesting its potential use in treating motility disorders.

- Serotonin Receptor Interaction : Research has demonstrated that 2-O-Desmethyl Cisapride interacts with 5-HT receptors, indicating its potential utility in modulating mood and anxiety disorders. This interaction could lead to novel treatment avenues for psychiatric conditions.

- Drug Interaction Studies : Investigations into drug-drug interactions involving 2-O-Desmethyl Cisapride have highlighted its role in influencing the metabolism of other drugs via cytochrome P450 enzymes. Understanding these interactions is crucial for developing safe therapeutic regimens.

Data Table: Research Studies on 2-O-Desmethyl Cisapride

| Study Title | Year | Focus Area | Key Findings |

|---|---|---|---|

| Effects on Gastrointestinal Motility | 2020 | Gastroenterology | Enhanced peristalsis observed in models treated with 2-O-Desmethyl Cisapride. |

| Serotonin Receptor Modulation | 2021 | Psychiatry | Demonstrated potential for mood modulation through serotonin receptor interaction. |

| Drug Interaction Profiles | 2022 | Pharmacology | Identified significant interactions with CYP450 enzymes affecting drug metabolism. |

Safety and Regulatory Status

While research continues into the applications of 2-O-Desmethyl Cisapride, safety remains a paramount concern due to the history of Cisapride-related adverse effects, particularly concerning cardiac safety (QT prolongation). Regulatory bodies have emphasized the need for thorough evaluation before considering any therapeutic use of this metabolite.

Regulatory Considerations

- Clinical Trials : Ongoing clinical trials are necessary to establish the safety profile and efficacy of 2-O-Desmethyl Cisapride in various indications.

- Market Approval : Any future market approval will depend on comprehensive data demonstrating a favorable risk-benefit ratio compared to existing treatments.

Mecanismo De Acción

El escualeno ejerce sus efectos a través de varios mecanismos:

Vía de Biosíntesis: El escualeno es un precursor en la biosíntesis de esteroles. Se oxida para formar 2,3-óxido de escualeno, que luego se cicla para producir lanosterol.

Actividad Antioxidante: El escualeno actúa como antioxidante al eliminar radicales libres y proteger las células del daño oxidativo.

Modulación Inmunitaria: Como adyuvante en vacunas, el escualeno mejora la respuesta inmunitaria al estimular la producción de anticuerpos.

Análisis Bioquímico

Biochemical Properties

2-O-Desmethyl Cisapride plays a significant role in biochemical reactions as a metabolite of Cisapride. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved in its metabolism is cytochrome P450 (CYP) 3A4, which catalyzes the demethylation of Cisapride to form 2-O-Desmethyl Cisapride . This interaction is crucial for the biotransformation and subsequent excretion of the parent compound. Additionally, 2-O-Desmethyl Cisapride may interact with other metabolic enzymes and transport proteins, influencing its pharmacokinetic profile.

Cellular Effects

2-O-Desmethyl Cisapride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that Cisapride and its metabolites, including 2-O-Desmethyl Cisapride, can inhibit the human ether-a-go-go-related gene (HERG) channel, which plays a role in cardiac repolarization . This inhibition can lead to alterations in cellular electrophysiology and potentially impact cardiac function.

Molecular Mechanism

The molecular mechanism of 2-O-Desmethyl Cisapride involves its interaction with specific biomolecules. It binds to and inhibits the HERG channel, affecting the flow of potassium ions and altering the electrical activity of cells . This inhibition can result in prolonged cardiac repolarization and an increased risk of arrhythmias. Additionally, 2-O-Desmethyl Cisapride may interact with other ion channels and receptors, contributing to its overall pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-O-Desmethyl Cisapride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-O-Desmethyl Cisapride is relatively stable under controlled conditions, but its degradation can occur over extended periods . Long-term exposure to 2-O-Desmethyl Cisapride may lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-O-Desmethyl Cisapride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enhanced gastrointestinal motility. At higher doses, it can lead to toxic or adverse effects, including cardiac arrhythmias and other cardiovascular complications . These threshold effects highlight the importance of dose optimization in preclinical studies to ensure safety and efficacy.

Metabolic Pathways

2-O-Desmethyl Cisapride is involved in several metabolic pathways. It is primarily formed through the demethylation of Cisapride by CYP3A4 . This metabolic pathway is crucial for the clearance of Cisapride from the body. Additionally, 2-O-Desmethyl Cisapride may undergo further biotransformation by other metabolic enzymes, leading to the formation of secondary metabolites. These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of 2-O-Desmethyl Cisapride within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as P-glycoprotein, which plays a role in its efflux from cells . Additionally, 2-O-Desmethyl Cisapride may bind to plasma proteins, affecting its distribution and bioavailability. These interactions influence the compound’s localization and accumulation in different tissues.

Subcellular Localization

2-O-Desmethyl Cisapride exhibits specific subcellular localization, which can affect its activity and function. The compound may be localized to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can interact with target biomolecules . Post-translational modifications, such as phosphorylation or glycosylation, may also play a role in directing 2-O-Desmethyl Cisapride to specific subcellular locations. These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic effects.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El escualeno puede sintetizarse mediante diversos métodos, incluyendo la síntesis química y la fermentación microbiana. La síntesis química implica la oligomerización de unidades de isopreno, mientras que la fermentación microbiana utiliza microorganismos genéticamente modificados como Saccharomyces cerevisiae e Yarrowia lipolytica para producir escualeno en altos rendimientos .

Métodos de Producción Industrial: Tradicionalmente, el escualeno se ha extraído del aceite de hígado de tiburón. debido a las preocupaciones ambientales y la disminución de las poblaciones de tiburones, se han popularizado fuentes alternativas como los aceites vegetales (por ejemplo, aceite de oliva, aceite de amaranto) y la fermentación microbiana . La producción microbiana implica ingeniería metabólica para mejorar la vía biosintética del escualeno, optimizar las condiciones de crecimiento y utilizar estrategias de bioprocesos para aumentar el rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones: El escualeno experimenta diversas reacciones químicas, incluyendo oxidación, reducción e hidrogenación.

Reactivos y Condiciones Comunes:

Oxidación: El escualeno puede oxidarse a 2,3-óxido de escualeno utilizando escualeno monooxigenasa.

Reducción: El escualeno puede reducirse a escualano, una forma saturada, utilizando hidrogenación.

Sustitución: El escualeno puede experimentar reacciones de sustitución con diversos reactivos, lo que lleva a la formación de diferentes derivados.

Productos Principales:

Oxidación: Lanosterol, que puede convertirse posteriormente en colesterol y otros esteroides.

Reducción: Escualano, que se utiliza ampliamente en cosméticos y productos farmacéuticos.

4. Aplicaciones en Investigación Científica

El escualeno tiene una amplia gama de aplicaciones en diversos campos:

Química: El escualeno se utiliza como precursor en la síntesis de esteroles y otros triterpenos.

Biología: Desempeña un papel crucial en la biosíntesis del colesterol y las hormonas esteroides.

Medicina: El escualeno se utiliza como adyuvante en vacunas para mejorar la respuesta inmunitaria.

Industria: El escualeno se utiliza en cosméticos como emoliente e hidratante.

Comparación Con Compuestos Similares

El escualeno es único debido a su estructura y funciones biológicas. Los compuestos similares incluyen:

Escualano: Un derivado saturado del escualeno, utilizado en cosméticos por su estabilidad y propiedades humectantes.

β-Caroteno: Un compuesto poliprenoide con propiedades antioxidantes.

Coenzima Q10: Un isoprenoide involucrado en la producción de energía celular.

Vitaminas A, E y K: Compuestos poliprenoides con diversas funciones biológicas, incluyendo actividad antioxidante y participación en la visión, la salud de la piel y la coagulación sanguínea.

El escualeno destaca por su papel como precursor bioquímico en la biosíntesis de esteroles y su amplia gama de aplicaciones en diferentes campos.

Actividad Biológica

2-O-Desmethyl Cisapride is a metabolite of the gastroprokinetic agent Cisapride, which has been utilized primarily for its effects on gastrointestinal motility. Understanding the biological activity of this compound is crucial for assessing its potential therapeutic applications and safety profile.

2-O-Desmethyl Cisapride acts as a selective agonist at the serotonin 5-HT4 receptors, similar to its parent compound, Cisapride. This receptor activation enhances gastrointestinal motility by promoting the release of acetylcholine, which stimulates smooth muscle contractions in the gastrointestinal tract. The compound's pharmacodynamics suggest that it may help alleviate symptoms associated with gastrointestinal dysmotility, such as bloating and constipation.

Pharmacokinetics

The pharmacokinetic profile of 2-O-Desmethyl Cisapride is derived from studies on Cisapride. Key characteristics include:

- Bioavailability : Approximately 33% for Cisapride, which may reflect on its metabolite.

- Metabolism : Primarily hepatic, involving cytochrome P450 enzymes, particularly CYP3A4.

- Half-life : Estimated around 10 hours for Cisapride, suggesting a similar duration for its metabolite.

Biological Activity and Efficacy

Research into the specific efficacy of 2-O-Desmethyl Cisapride is limited; however, studies on Cisapride provide insights into its potential effects.

Case Studies

- Gastroesophageal Reflux Disease (GERD) : A systematic review indicated that while Cisapride showed some efficacy in reducing reflux symptoms compared to placebo, the results were not statistically significant across multiple studies . This suggests that while there may be some biological activity, the clinical relevance remains uncertain.

- Gastroparesis : In a controlled trial involving patients with upper gut dysmotility, Cisapride improved gastric emptying rates significantly compared to placebo (p < 0.05) . This outcome implies that 2-O-Desmethyl Cisapride may exhibit similar prokinetic effects.

- Adverse Effects : The use of Cisapride has been linked to serious adverse events such as cardiac arrhythmias. A study reported a notable incidence of myocarditis among users, highlighting safety concerns that could extend to its metabolites .

Comparative Biological Activity Table

Propiedades

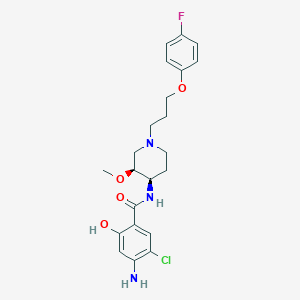

IUPAC Name |

4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClFN3O4/c1-30-21-13-27(8-2-10-31-15-5-3-14(24)4-6-15)9-7-19(21)26-22(29)16-11-17(23)18(25)12-20(16)28/h3-6,11-12,19,21,28H,2,7-10,13,25H2,1H3,(H,26,29)/t19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYNAGSDZADZCE-CTNGQTDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90907978 | |

| Record name | 4-Amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl}-2-hydroxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102671-04-5 | |

| Record name | Norcisapride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102671045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl}-2-hydroxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.